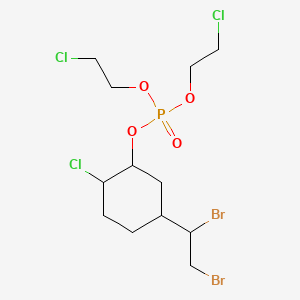
Phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester is a complex organic compound with a unique structure that includes both chloroethyl and dibromoethyl groups attached to a cyclohexyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester typically involves multiple steps. One common method includes the reaction of 2-chloroethyl phosphate with 2-chloro-5-(1,2-dibromoethyl)cyclohexanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and chromatography are often employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphoric acid derivatives with different oxidation states.
Reduction: Reduction reactions can modify the halogen groups, potentially leading to the formation of less halogenated compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized cyclohexyl esters.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid, di-(2-chloroethyl)-2-chloro-4-(1,2-dibromoethyl)cyclohexyl ester
- Phosphoric acid, di-(2-chloroethyl)-2-chloro-3-(1,2-dibromoethyl)cyclohexyl ester
Uniqueness
Phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester is unique due to its specific substitution pattern on the cyclohexyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
64050-74-4 |
|---|---|
Molekularformel |
C12H20Br2Cl3O4P |
Molekulargewicht |
525.4 g/mol |
IUPAC-Name |
[2-chloro-5-(1,2-dibromoethyl)cyclohexyl] bis(2-chloroethyl) phosphate |
InChI |
InChI=1S/C12H20Br2Cl3O4P/c13-8-10(14)9-1-2-11(17)12(7-9)21-22(18,19-5-3-15)20-6-4-16/h9-12H,1-8H2 |
InChI-Schlüssel |
HDNSATWESGTBHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(CC1C(CBr)Br)OP(=O)(OCCCl)OCCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


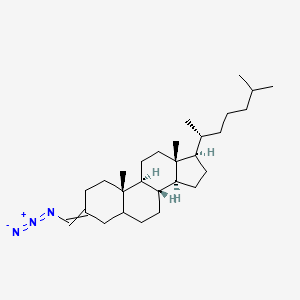
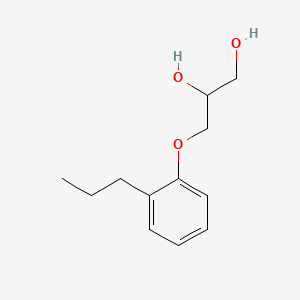

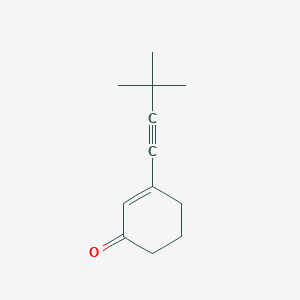
![2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide](/img/structure/B14510504.png)
![1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene](/img/structure/B14510510.png)
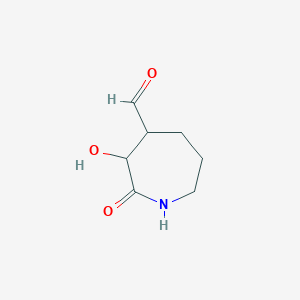

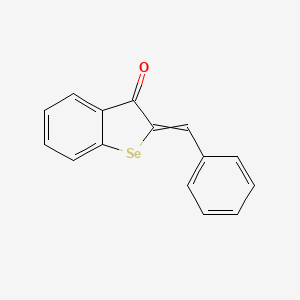
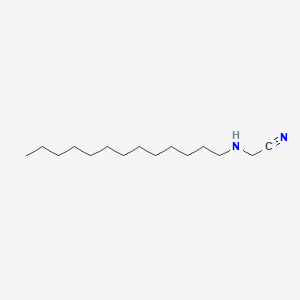
![2-[(3-chloro-4-methoxyphenyl)methoxy]guanidine;sulfuric acid](/img/structure/B14510556.png)

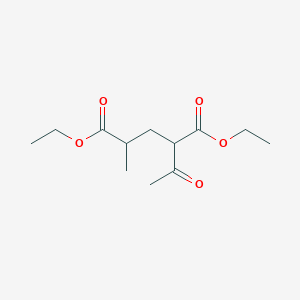
![3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane](/img/structure/B14510569.png)
